molecular formula C9H7BrN2 B1640327 2-(Bromomethyl)-1,5-naphthyridine

2-(Bromomethyl)-1,5-naphthyridine

Cat. No.: B1640327
M. Wt: 223.07 g/mol
InChI Key: ODKCTVDSGGCGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-1,5-naphthyridine is a heterocyclic organic compound that features a bromomethyl group attached to a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,5-naphthyridine typically involves the bromination of a precursor naphthyridine compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, solvent composition, and reaction time can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,5-naphthyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of naphthyridine.

    Oxidation: Oxidized naphthyridine derivatives.

    Reduction: Methyl-substituted naphthyridine.

Scientific Research Applications

2-(Bromomethyl)-1,5-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,5-naphthyridine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s bioactivity. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1,5-naphthyridine is unique due to its naphthyridine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

2-(bromomethyl)-1,5-naphthyridine

InChI

InChI=1S/C9H7BrN2/c10-6-7-3-4-8-9(12-7)2-1-5-11-8/h1-5H,6H2

InChI Key

ODKCTVDSGGCGET-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=N2)CBr)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=N2)CBr)N=C1

Origin of Product

United States

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